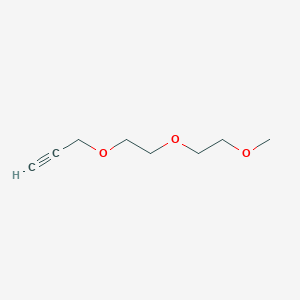
mPEG2-Propyne
概述
描述
Methoxy polyethylene glycol-propyne, also known as 3-(2-(2-methoxyethoxy)ethoxy)prop-1-yne, is a compound with the molecular formula C8H14O3. It is a derivative of polyethylene glycol with a propyne group at one end. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Methoxy polyethylene glycol-propyne can be synthesized through several methods. One common synthetic route involves the reaction of methoxy polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through column chromatography to obtain the desired compound .
In industrial production, the synthesis of methoxy polyethylene glycol-propyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
化学反应分析
Methoxy polyethylene glycol-propyne undergoes various chemical reactions, including:
Oxidation: The propyne group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methoxy polyethylene glycol-propyne has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: In biological research, methoxy polyethylene glycol-propyne is used to modify biomolecules such as proteins and nucleic acids.
Medicine: Methoxy polyethylene glycol-propyne is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: In industrial applications, methoxy polyethylene glycol-propyne is used as a surfactant and emulsifier.
作用机制
The mechanism of action of methoxy polyethylene glycol-propyne involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the propyne group and azide-containing molecules. The molecular targets and pathways involved in this process depend on the specific application and the molecules being conjugated .
相似化合物的比较
Methoxy polyethylene glycol-propyne can be compared with other similar compounds, such as:
Methoxy polyethylene glycol-azide: This compound contains an azide group instead of a propyne group.
Methoxy polyethylene glycol-amine: This compound contains an amine group, which can undergo different types of reactions compared to the propyne group.
Methoxy polyethylene glycol-carboxyl: This compound contains a carboxyl group, which can form ester and amide linkages.
属性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWCLHWBNQCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593315 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89635-79-0 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














